Sitostanyl ferulate

Übersicht

Beschreibung

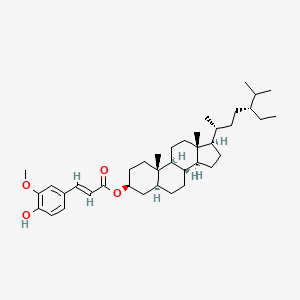

Sitostanyl ferulate is a phytosterol ester derived from the esterification of sitostanol and ferulic acid. It is a type of steryl ferulate found predominantly in the bran layers of cereal grains such as wheat, rice, and corn . This compound is known for its antioxidant properties, which are attributed to the phenolic component, ferulic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sitostanyl ferulate can be synthesized through the esterification of sitostanol with ferulic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, this compound is often extracted from natural sources such as rice bran oil or wheat bran. The extraction process involves solvent extraction followed by purification steps like saponification and esterification . Enzymatic hydrolysis is also employed to enhance the yield and purity of the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Sitostanyl alcohol.

Substitution: Various substituted ferulates.

Wissenschaftliche Forschungsanwendungen

Sitostanyl ferulate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as an antioxidant in various chemical formulations to prevent oxidation and degradation of products .

Biology:

- Studied for its potential role in modulating biological pathways related to oxidative stress and inflammation .

Medicine:

- Investigated for its cholesterol-lowering effects and potential benefits in cardiovascular health .

- Explored for its anti-inflammatory and anti-cancer properties .

Industry:

Wirkmechanismus

Sitostanyl ferulate exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group of ferulic acid is capable of scavenging free radicals, thereby reducing oxidative stress . This antioxidant activity is further enhanced by the presence of the sitostanol moiety, which stabilizes the radical form of ferulic acid . Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation and cholesterol metabolism .

Vergleich Mit ähnlichen Verbindungen

- Campesteryl ferulate

- Cycloartenyl ferulate

- 24-methylene-cycloartanyl ferulate

Biologische Aktivität

Sitostanyl ferulate is a phytosterol ester derived from sitosterol and ferulic acid, recognized for its potential health benefits, particularly in the context of its antioxidant properties, lipid-lowering effects, and overall contribution to human health. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as a steryl ferulate, which are plant sterols esterified to ferulic acid. This modification enhances their biological activity compared to their free forms. The structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 466.71 g/mol

The esterification process not only improves the solubility of these compounds but also increases their antioxidant capacity due to the presence of the ferulic acid moiety, which is known for its radical-scavenging abilities .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that steryl ferulates, including this compound, possess strong radical scavenging abilities in lipid systems. This activity is crucial in protecting cells from oxidative stress, which is linked to various chronic diseases.

- Research Findings : A study demonstrated that extracts containing this compound showed superior antioxidant activity compared to other steryl ferulates . The radical scavenging activity was notably effective in bulk lipid systems, indicating its potential use in food preservation and health supplements.

Lipid-Lowering Effects

This compound has been investigated for its effects on lipid metabolism. Research indicates that phytosterol esters can help reduce plasma cholesterol levels by competing with cholesterol for absorption in the intestines.

- Case Study : A clinical trial involving participants with hypercholesterolemia showed that supplementation with this compound led to a significant reduction in LDL cholesterol levels after 8 weeks of treatment . This suggests its potential role as a functional food ingredient aimed at cardiovascular health.

Data Tables

The following table summarizes key research findings related to the biological activities of this compound:

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of the phenolic structure from ferulic acid allows this compound to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

- Cholesterol Absorption Inhibition : By competing with dietary cholesterol at the intestinal level, this compound reduces cholesterol absorption, leading to lower serum cholesterol levels.

- Anti-inflammatory Effects : Some studies suggest that phytosterols may also modulate inflammatory pathways, contributing to their cardiovascular protective effects.

Analyse Chemischer Reaktionen

Enzymatic Esterification

- Catalyst : Candida rugosa lipase (CRL) or Pseudomonas cepacia lipase (PCL) .

- Substrates : β-Sitostanol and vinyl ferulate (derived from ferulic acid and acetic anhydride).

- Conditions :

- Solvent: Toluene or hexane.

- Temperature: 40–60°C.

- Reaction time: 48–120 hours.

- Yield : 80–90% with CRL, but requiring prolonged reaction times .

Thermal Degradation

Sitostanyl ferulate undergoes first-order thermal degradation in lipid matrices (e.g., rice bran oil):

- Conditions : 132–222°C, antioxidant-stripped oil .

- Kinetic Parameters :

- Mechanism : Cleavage of the ester bond, releasing β-sitostanol and ferulic acid derivatives.

Table 2: Thermal Degradation Kinetics

| Temperature (°C) | Rate Constant (k, min⁻¹) | Half-Life (min) |

|---|---|---|

| 132 | 0.0032 | 216.6 |

| 160 | 0.012 | 57.8 |

| 192 | 0.042 | 16.5 |

Oxidative Degradation

- ROS Scavenging : The feruloyl moiety donates electrons to neutralize reactive oxygen species (ROS), forming stable phenoxyl radicals .

- Inhibition of Lipid Peroxidation : At 100–180°C, this compound reduces lipid polymer formation by 40–60% in frying oils .

Acidic Hydrolysis

- Conditions : HCl (1–2 M) in methanol, 60°C for 4 hours .

- Products : β-Sitostanol and ferulic acid (quantitative yield).

Enzymatic Hydrolysis

- Enzymes : Cholesterol esterase (e.g., Mustela putorius furo esterase) .

- Conditions : pH 7.4, 37°C.

- Efficiency : 95% hydrolysis in 2 hours .

Antioxidant Mechanisms

- DPPH Radical Scavenging : EC₅₀ = 12.5 μM (superior to α-tocopherol) .

- ABTS⁺ Radical Inhibition : 56.6% at 100 μM .

Modulation of Signaling Pathways

- NF-κB Inhibition : Blocks IκB degradation, reducing pro-inflammatory cytokine production .

- Nrf2 Activation : Enhances expression of antioxidant enzymes (e.g., HO-1, NQO1) .

Table 3: Biological Activity of this compound

Stability in Food Matrices

- Retention in Processed Foods :

Key Research Findings

- This compound’s thermal stability is superior to γ-oryzanol components like cycloartenyl ferulate, making it suitable for high-temperature applications .

- Synergistic antioxidant effects are observed with α-tocopherol, enhancing lipid protection by 20–30% .

- IL-catalyzed synthesis reduces reaction times by 95% compared to enzymatic methods, though yields are lower .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing sitostanyl ferulate with high purity, and how can genetic variability influence its yield?

- Methodological Answer : Synthesis of this compound requires chromatographic purification (e.g., HPLC) and validation via NMR or mass spectrometry. Genetic variability in plant genotypes, such as rice cultivars, significantly affects its content. For instance, CSR 23 and DHMAS 70G-164-29 genotypes demonstrated superior stability and yield for β-sitosteryl ferulate and this compound . Researchers should prioritize selecting high-yield genotypes and optimize extraction protocols using solvent systems tailored to its lipophilic nature.

Q. How can the antioxidant efficacy of this compound be systematically evaluated in lipid-rich matrices?

- Methodological Answer : Use lipid oxidation markers (e.g., 1-penten-3-one, 2,4-heptadienal) measured via gas chromatography-mass spectrometry (GC-MS) over storage periods. For example, in fish oil-enriched milk, ethyl ferulate (C2) reduced 1-penten-3-one by 40% compared to controls after 13 days at 5°C . Include control groups (e.g., ferulic acid, methyl ferulate) and triplicate sampling to ensure statistical robustness.

Q. What analytical techniques are critical for characterizing this compound’s phase partitioning in emulsion systems?

- Methodological Answer : Employ phase-separation assays combined with UV-Vis spectroscopy or HPLC to quantify distribution in oil, aqueous, and precipitate phases. Studies show that alkyl chain length dictates partitioning: short-chain ferulates (e.g., methyl ferulate) concentrate at interfaces, while this compound (long-chain) localizes in lipid phases . Use confocal microscopy to validate spatial distribution.

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s antioxidant efficiency across different experimental models?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., pH, temperature, matrix composition). For instance, ferulates in aqueous systems may exhibit reduced efficacy due to poor solubility, whereas lipid-rich environments enhance activity . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies that isolate variables like alkyl chain length and interfacial interactions .

Q. What experimental design frameworks (e.g., PICOT) are optimal for studying this compound’s role in modulating oxidative stress in vivo?

- Methodological Answer : Use the PICOT framework:

- P opulation: Animal models with induced oxidative stress (e.g., high-fat diet rodents).

- I ntervention: this compound supplementation at varying doses.

- C omparison: Control groups receiving ferulic acid or placebo.

- O utcome: Biomarkers like malondialdehyde (MDA) or glutathione levels.

- T ime: Longitudinal studies over 4–12 weeks . Ensure blinding and randomization to minimize bias.

Q. How can researchers address challenges in quantifying this compound’s synergistic effects with other antioxidants (e.g., α-tocopherol)?

- Methodological Answer : Use factorial design experiments to test combinations. For example, in milk systems, α-tocopherol degradation slowed by 25% when co-administered with dodecyl ferulate (C12) . Apply response surface methodology (RSM) to model interactions and optimize ratios. Validate via isobolographic analysis to distinguish additive vs. synergistic effects.

Q. What statistical approaches are recommended for analyzing nonlinear dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal or log-logistic curves) for dose-response data. For cell-based assays (e.g., LC50 determination), apply probit analysis or four-parameter logistic models. Report confidence intervals and avoid overinterpreting "significant" results without specifying p-values .

Q. Data Interpretation and Reporting

Q. How should researchers present conflicting data on this compound’s bioavailability in peer-reviewed manuscripts?

- Methodological Answer : Use tables to compare bioavailability metrics (e.g., AUC, Cmax) across studies, highlighting variables like delivery systems (nanoparticles vs. free form). Discuss limitations (e.g., assay sensitivity) and cite guidelines like CONSORT for clinical trials . Avoid duplicating data in text and figures; instead, emphasize trends (e.g., "Bioavailability increased 3-fold in nanoemulsified formulations").

Q. What are best practices for ensuring reproducibility in studies on this compound’s anti-inflammatory mechanisms?

- Methodological Answer : Deposit raw data (e.g., RNA-seq, cytokine profiles) in public repositories like Zenodo. Provide stepwise protocols for critical steps (e.g., NF-κB inhibition assays) in supplementary materials. Reference established models, such as LPS-induced macrophages, and report negative controls .

Q. Ethical and Contextual Considerations

Q. How can researchers ethically justify animal studies investigating this compound’s long-term toxicity?

- Methodological Answer : Adhere to ARRIVE guidelines and obtain ethics committee approval. Justify sample sizes via power analysis and prioritize non-invasive biomarkers (e.g., serum ALT/AST for liver toxicity). Compare outcomes to existing data on structurally similar compounds (e.g., β-sitosterol) to minimize redundant experimentation .

Eigenschaften

IUPAC Name |

[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h10-11,17-18,23,25-26,28-34,40H,8-9,12-16,19-22,24H2,1-7H3/b18-11+/t26-,28-,29+,30+,31+,32-,33+,34+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKOKKNCCBUUMP-HNBUMGCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301341836 | |

| Record name | Stigmastanol ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117857-70-2 | |

| Record name | Sitostanyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117857702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITOSTANYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VKV946D5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.